molecular formula C29H39N5 B2737457 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 372976-28-8

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2737457
CAS No.: 372976-28-8
M. Wt: 457.666
InChI Key: JPIMAMSDDRLROJ-UHFFFAOYSA-N
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Description

This compound is a highly substituted diazatricyclo derivative characterized by:

  • A 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core, which incorporates fused aromatic and heterocyclic rings.
  • A 4-(2-methylprop-2-en-1-yl)piperazin-1-yl substituent at position 13, introducing a reactive allyl group to the piperazine ring.
  • A 10-carbonitrile group, contributing to electronic polarization and hydrogen-bonding capabilities.

Properties

IUPAC Name

3-methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5/c1-5-6-7-8-9-10-13-24-23(4)25(20-30)28-31-26-14-11-12-15-27(26)34(28)29(24)33-18-16-32(17-19-33)21-22(2)3/h11-12,14-15H,2,5-10,13,16-19,21H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIMAMSDDRLROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]benzimidazole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the piperazine ring: This step involves the reaction of the intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its complex structure could be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Molecular Formula Substituent at Piperazine (Position 13) Alkyl Chain (Position 12) Molecular Weight Key Properties/Applications Reference
Target Compound C₂₉H₃₅N₅ 2-Methylprop-2-en-1-yl Octyl 453.6 High lipophilicity (due to octyl chain); potential metabolic instability from allyl group.
13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-...-10-carbonitrile C₂₉H₃₅N₅ Adamantyl Ethyl 453.6 Enhanced rigidity and metabolic stability (adamantyl group); reduced solubility.
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[...]-10-carbonitrile C₁₃H₇Cl₂N₃ Chloromethyl 276.12 Electrophilic chlorine atoms may enhance binding to cysteine residues; lower molecular weight for improved PK.
12-Ethyl-11-methyl-13-[4-(pyridin-2-yl)piperazin-1-yl]-...-10-carbonitrile Not Provided Pyridin-2-yl Ethyl Pyridine introduces π-stacking potential; potential for improved CNS penetration.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S 403.4 Thiazolo-pyrimidine core with carbonitrile; demonstrated antimicrobial activity (from similar derivatives).

Structural and Functional Insights

Piperazine Substitutions

  • Adamantyl (Analog): This bulky, lipophilic group enhances van der Waals interactions and resistance to enzymatic degradation but reduces aqueous solubility .
  • Pyridin-2-yl (Analog): The aromatic nitrogen enables hydrogen bonding and π-π stacking, improving target affinity in CNS-active compounds .

Alkyl Chain Variations

  • Octyl vs. Ethyl (Target vs. Ethyl chains offer a balance between lipophilicity and solubility .

Carbonitrile Role

The 10-carbonitrile group is conserved across analogs, stabilizing the aromatic system via electron-withdrawing effects and enabling dipole-dipole interactions in target binding .

Biological Activity

The compound 11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. It belongs to a class of nitrogen-containing heterocycles known for diverse biological activities.

Chemical Structure and Properties

This compound features:

  • A piperazine moiety , which is often associated with various pharmacological effects.
  • A carbonitrile group , which can undergo hydrolysis to form carboxylic acids.
  • A double bond in the 2-methylprop-2-en-1-yl side chain that may participate in addition reactions.

The molecular formula is C22H30N6C_{22}H_{30}N_{6} and its molecular weight is approximately 378.5378.5 g/mol.

Biological Activity

Research on compounds with similar structures suggests potential biological activities, including:

  • Antidepressant Effects : Compounds with piperazine structures often exhibit antidepressant properties.
  • Antitumor Activity : The unique bicyclic structure may contribute to antitumor effects.
  • Neuroprotective Properties : Related compounds have shown promise in treating neurodegenerative diseases by acting as dopamine D2/D3 receptor agonists.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological ActivityUnique Features
Target CompoundDiazatricyclicPotential antidepressant/antitumorComplex bicyclic structure
1-(4-fluorophenyl)-piperazinePiperazineAntidepressantSimple piperazine structure
AmitriptylineTricyclicAntidepressantWell-established clinical use
QuinolinesHeterocyclicAntimicrobial/antitumorDiverse applications

This table highlights the uniqueness of the target compound due to its intricate structure and potential multifunctionality in biological systems.

The exact biological mechanisms of this compound remain to be elucidated through in vitro and in vivo studies. However, the following pathways are hypothesized based on structural similarities with known compounds:

  • Receptor Binding : The piperazine component likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could mediate antidepressant effects.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that may protect neuronal cells from oxidative stress.

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound:

  • In Vitro Studies : Assessing its binding affinity to various receptors and its effects on cellular models.
  • In Vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by this compound to understand its therapeutic potential better.

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